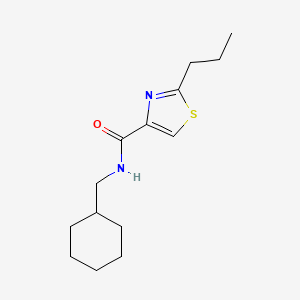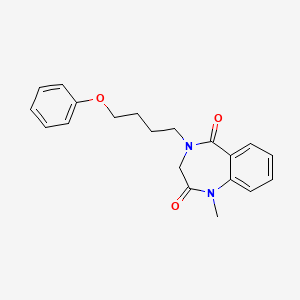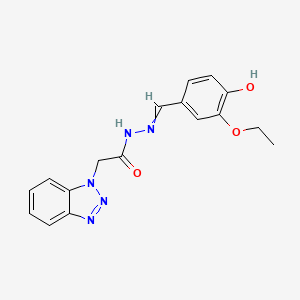![molecular formula C18H25NO4 B5686198 9-[(benzyloxy)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5686198.png)
9-[(benzyloxy)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[(benzyloxy)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol, also known as BOAA, is a synthetic compound that has been used extensively in scientific research. BOAA has unique chemical properties that make it an ideal candidate for studying the mechanisms of action of various physiological and biochemical processes.
Mechanism of Action
The exact mechanism of action of 9-[(benzyloxy)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol is not fully understood. However, it is known to interact with various receptors and ion channels in the brain, including NMDA receptors, GABA receptors, and voltage-gated calcium channels. 9-[(benzyloxy)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol has been shown to increase the release of glutamate and acetylcholine, while decreasing the release of GABA.
Biochemical and Physiological Effects:
9-[(benzyloxy)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol has a number of biochemical and physiological effects on the body. It has been shown to cause oxidative stress and induce apoptosis in neuronal cells. 9-[(benzyloxy)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol has also been shown to affect the levels of various neurotransmitters in the brain, including glutamate, GABA, and acetylcholine. Additionally, 9-[(benzyloxy)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol has been shown to affect calcium signaling in neuronal cells.
Advantages and Limitations for Lab Experiments
9-[(benzyloxy)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol has several advantages for use in lab experiments. It is a synthetic compound, which allows for precise control over its chemical properties. 9-[(benzyloxy)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol is also relatively stable and has a long shelf life, making it a useful tool for long-term experiments. However, there are also some limitations to using 9-[(benzyloxy)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol in lab experiments. For example, its effects on different neurotransmitter systems can be complex and difficult to interpret. Additionally, 9-[(benzyloxy)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol can be toxic to cells at high concentrations, which can limit its use in certain types of experiments.
Future Directions
There are many potential future directions for research on 9-[(benzyloxy)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol. One area of interest is the role of 9-[(benzyloxy)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 9-[(benzyloxy)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol has been shown to induce oxidative stress and apoptosis in neuronal cells, which may contribute to the development of these diseases. Additionally, further research is needed to fully understand the mechanisms of action of 9-[(benzyloxy)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol and its effects on different neurotransmitter systems. Finally, there is potential for the development of novel therapeutic agents based on 9-[(benzyloxy)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol, particularly for the treatment of neurological disorders.
Synthesis Methods
9-[(benzyloxy)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol can be synthesized using a variety of methods, including the reaction of 3,5-dimethoxybenzyl bromide with N-Boc-1,6-diaminohexane, followed by deprotection of the Boc group and acylation with 2-(benzyloxy)acetic acid. The resulting compound is then subjected to a spirocyclization reaction using trifluoroacetic acid to yield 9-[(benzyloxy)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol.
Scientific Research Applications
9-[(benzyloxy)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to have both excitatory and inhibitory effects on various neurotransmitter systems, including glutamate, GABA, and acetylcholine. 9-[(benzyloxy)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol has also been used to study the effects of oxidative stress on neuronal function and to investigate the role of calcium channels in neurotransmitter release.
properties
IUPAC Name |
1-(5-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)-2-phenylmethoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c20-16-7-4-12-23-18(16)8-10-19(11-9-18)17(21)14-22-13-15-5-2-1-3-6-15/h1-3,5-6,16,20H,4,7-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNVZBFEHRBCST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(CCN(CC2)C(=O)COCC3=CC=CC=C3)OC1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[(Benzyloxy)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{3-[(1S*,5R*)-3-acetyl-3,6-diazabicyclo[3.2.2]non-6-yl]-3-oxopropyl}-5-fluoro-1H-benzimidazole](/img/structure/B5686120.png)

![5-[(4-acetylphenoxy)methyl]-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-3-isoxazolecarboxamide](/img/structure/B5686129.png)
![5-acetyl-1'-(1H-indol-2-ylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5686140.png)

![5-[methyl(2-phenylethyl)amino]-2-[2-(3-methyl-4H-1,2,4-triazol-4-yl)ethyl]pyridazin-3(2H)-one](/img/structure/B5686155.png)
![N-[(3R*,4S*)-1-acetyl-4-phenyl-3-pyrrolidinyl]-4-(4-morpholinyl)butanamide](/img/structure/B5686160.png)
![N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]chromane-3-carboxamide](/img/structure/B5686172.png)
![N-({1-[(4-methylpiperazin-1-yl)carbonyl]piperidin-3-yl}methyl)thiophene-2-sulfonamide](/img/structure/B5686182.png)

![[(3aS*,10aS*)-2-(1,3-benzodioxol-5-ylacetyl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5686207.png)

![2-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5686222.png)
![6-(4-methoxyphenyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone](/img/structure/B5686225.png)